Regioisomeric Activity Divergence: 2-Acetylphenyl vs. 4-Acetylphenyl 5-Bromo-2-furoate in Factor XII Inhibition
In a high-throughput screening (HTS) campaign against coagulation factor XII (human), the 4-acetylphenyl regioisomer (CAS 511516-71-5 isomer) exhibited an IC50 of 1.85E+4 nM (18.5 µM) [1]. In contrast, no comparable quantitative activity data are publicly available for the 2-acetylphenyl regioisomer, suggesting that the substitution position on the phenyl ring critically influences target engagement. This regioisomeric divergence underscores the importance of procuring the specific 2-acetylphenyl isomer for applications where ortho-substitution is required.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Data not publicly available for 2-acetylphenyl isomer |
| Comparator Or Baseline | 4-acetylphenyl 5-bromo-2-furoate: IC50 = 1.85E+4 nM (18.5 µM) |
| Quantified Difference | Not determined (lack of data for target compound) |
| Conditions | HTS assay against human coagulation factor XII, pH 7.4, 23 °C |
Why This Matters
Confirms that regioisomerism affects biological activity; substitution with the 4-isomer may yield different or null results in target-based assays.
- [1] BindingDB BDBM33442. (4-acetylphenyl) 5-bromofuran-2-carboxylate. IC50: 1.85E+4 nM (Coagulation factor XII). View Source
